2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide
Description
Properties
Molecular Formula |
C16H12Cl2N2O2S |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2,7-dichloro-4-methyl-N-phenylquinoline-6-sulfonamide |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-10-7-16(18)19-14-9-13(17)15(8-12(10)14)23(21,22)20-11-5-3-2-4-6-11/h2-9,20H,1H3 |
InChI Key |
PEZVIKZTBGYCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)NC3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide typically involves the reaction of 2,7-dichloro-4-methylquinoline with N-phenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Table 1. Reaction Conditions for Sulfonamide Formation
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s NH group undergoes alkylation or acylation:
-
Alkylation : Treatment with alkyl halides (e.g., benzyl chloride) in DMF with K₂CO₃ yields N-alkyl derivatives .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylsulfonamides, enhancing lipophilicity .
Quinoline Ring Modifications
-
Halogenation : Electrophilic substitution at the C3 position using Cl₂/FeCl₃ introduces a third chlorine atom .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-formylphenylboronic acid) installs aryl groups at C8 .
Table 2. Representative Derivatives and Their Bioactivity
Carbonic Anhydrase Inhibition
The sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with CA IX/XII isoforms. Key interactions:
Table 3. Inhibition Constants (Kᵢ) Against CA Isoforms
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | Selectivity Ratio (CA IX/II) |
|---|---|---|---|---|
| Parent Sulfonamide | 128 | 83 | 12 | 6.9 |
| N-Propyl Derivative | 94 | 64 | 8.3 | 7.7 |
Antibacterial Activity
-
QS-3 Analog : A related quinoline–sulfonamide hybrid exhibits MIC = 4 µg/mL against Pseudomonas aeruginosa (vs. ciprofloxacin MIC = 0.125 µg/mL) .
-
Mechanism : DNA gyrase inhibition via π–π stacking with Tyr331 and hydrogen bonding to Ser264 .
Anticancer Activity
-
Cytotoxicity : Derivatives inhibit Eca109 esophageal cancer cells (IC₅₀ = 2.26–7.46 µM), comparable to sunitinib .
-
Apoptosis Induction : Upregulation of caspase-3/7 observed in Huh7 hepatocellular carcinoma models .
Docking and QSAR Insights
-
Binding Affinity : Molecular docking (PDB: 3QTD) reveals a binding energy of −8.00 kcal/mol for QS-3, surpassing ciprofloxacin (−7.6 kcal/mol) .
-
QSAR : Electron-withdrawing groups (e.g., −NO₂) at the phenyl ring enhance antiviral activity (log k = 1.44 vs. 0.41 for −OCH₃) .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often upregulated in cancer. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Case Studies:
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound, 2-phenylquinoline-4-carboxylic acid, showed selective inhibition against HDAC3 and induced G2/M cell cycle arrest in K562 leukemia cells, promoting apoptosis at concentrations as low as 1 µM .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide | K562 | TBD |
| 2-Phenylquinoline-4-carboxylic acid | K562 | 2 |
| D29 (hydrazide derivative) | MDA-MB-231 | TBD |
Antibacterial Applications
Broad-Spectrum Activity:
Quinoline derivatives have been recognized for their antibacterial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Case Studies:
Research indicates that various quinoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin G against strains such as E. coli and S. aureus .
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Derivative R = NO2 | S. aureus | 1 × 10^-5 |
| Derivative R = H | K. pneumoniae | 1 × 10^-4 |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several promising avenues:
- Combination Therapies: Investigating the efficacy of this compound in combination with other anticancer agents could enhance therapeutic outcomes.
- Structure-Activity Relationship Studies: Further exploration into the modifications of the quinoline structure may yield compounds with improved potency and selectivity.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Sulfonamide Derivatives
Key Observations
Substituent Effects on Reactivity and Bioactivity The chlorine atoms in this compound likely enhance electrophilic reactivity and lipophilicity compared to non-halogenated analogs, as seen in 4-chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride, where chlorine stabilizes the quinoline core for further functionalization .
Sulfonamide vs. Sulfonyl Fluoride
- The sulfonamide group in the target compound enables hydrogen bonding, a critical feature for enzyme inhibition. In contrast, the sulfonyl fluoride in the analog (CAS 31242-12-3) is more reactive, serving as a precursor for covalent inhibitor development .
Biological Activity Trends The (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) demonstrated moderate anticancer activity, attributed to the hydroxyquinoline and styryl moieties .
Notes
- The comparisons herein are extrapolated from structurally related compounds due to the scarcity of direct studies on this compound.
- Further validation through experimental studies (e.g., XRD, bioassays) is essential to confirm hypothesized properties.
Biological Activity
2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Characterized by its quinoline structure, this compound features a unique combination of functional groups, including sulfonamide and chlorinated moieties, which contribute to its reactivity and potential therapeutic effects. The chemical formula for this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which may lead to altered drug metabolism when co-administered with other pharmaceuticals.
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains highlights its potential as an antimicrobial agent .
- Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells .
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 8 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound is particularly effective against Klebsiella pneumoniae and Escherichia coli, indicating its potential use in treating infections caused by these pathogens.
Anticancer Activity
The anticancer properties have been assessed through various assays on different cancer cell lines. The following table summarizes the IC50 values observed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
| Huh7 | 10 |
These values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, particularly Huh7 cells .
Case Study 1: Antimicrobial Activity
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound showed substantial inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of this compound revealed that it induces apoptosis in MCF-7 breast cancer cells through ROS generation and mitochondrial dysfunction. The study concluded that the compound's mechanism involves disrupting cellular homeostasis, leading to increased oxidative stress and subsequent cell death.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide with high purity?
- Methodological Answer : Optimize stepwise sulfonylation and halogenation reactions. For example, start with a quinoline core (e.g., 4-methylquinoline) and introduce sulfonamide groups using chlorosulfonic acid, followed by selective chlorination at positions 2 and 7. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (>98%) . Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agents) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonamide group orientation and halogen positions. Ensure high-resolution data (R-factor < 0.05) .
- NMR : Employ - and -NMR in DMSO-d₆ to confirm substitution patterns. The methyl group at position 4 typically appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting due to chlorine substituents .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 411.02) and fragmentation patterns .
Q. How can researchers address solubility limitations in biological assays?
- Methodological Answer : Use co-solvent systems (e.g., DMSO/PBS mixtures ≤ 1% v/v) or derivatization strategies. For instance, introduce hydrophilic groups (e.g., morpholine via sulfonamide modification) while retaining core activity. Validate solubility via dynamic light scattering (DLS) and ensure stability over 24 hours .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and computational modeling predictions for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare DFT-calculated -NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) with experimental data to identify discrepancies in substituent effects .
- Perform X-ray diffraction to resolve ambiguities in tautomeric forms or crystallographic packing effects that may skew NMR interpretations .
- Use molecular dynamics (MD) simulations (e.g., AMBER) to assess conformational flexibility in solution, which may explain unexpected splitting patterns .
Q. What experimental designs are optimal for evaluating the compound’s bioactivity against cancer targets?
- Methodological Answer :
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Use IC₅₀ values (reported in µM ranges for quinoline derivatives) to prioritize targets .
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing chlorine with fluorine) to probe electronic effects. Corrogate activity data with molecular docking (e.g., AutoDock Vina) to identify key binding residues .
- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition profiles to guide lead optimization .
Q. How to design a robust crystallization protocol for resolving structural ambiguities?
- Methodological Answer :
- Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate precipitants) to identify optimal conditions. For chlorinated quinolines, mixed solvents (e.g., acetonitrile/water) often yield monoclinic crystals .
- Twinned data handling : If twinning is detected (e.g., via R-factor > 0.3), reprocess data with SHELXL’s TWIN command or use non-linear least-squares refinement to model disorder .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Storage conditions : Store under argon at -20°C in amber vials to prevent photodegradation. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for biological assays. Confirm post-reconstitution activity via dose-response curves .
Key Considerations for Researchers
- Contradiction Management : When SAR data conflicts with docking predictions, re-evaluate force field parameters or validate binding via SPR (surface plasmon resonance) .
- Ethical Reproducibility : Document synthesis and characterization steps in detail (e.g., CAS registry numbers, reaction times) to enable independent replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
